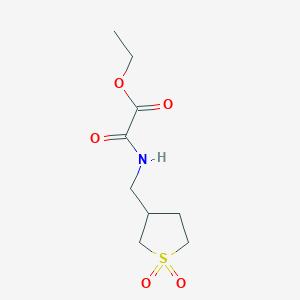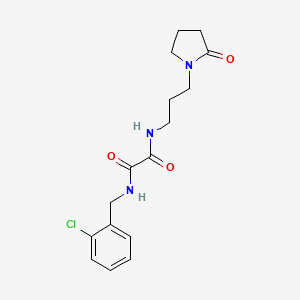
(Z)-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide” is a chemical compound that has been studied for its potential as an anticonvulsant agent . It affects the cyclooxygenase pathway of the arachidonic acid cascade and the markers of damage to neurons on models of PTZ kindling .
Scientific Research Applications
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Potentials : A study highlighted the synthesis of a series of 4-thiazolidinone derivatives, evaluating their in vitro antimicrobial and anticancer potentials. Among these, a compound closely related to (Z)-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide showed significant antimicrobial activity. This research underlines the compound's potential utility in developing new antimicrobial agents. Additionally, the anticancer study results indicated notable efficacy against certain cancer cells, emphasizing its relevance in anticancer drug development (Deep et al., 2016).
Supramolecular Chemistry
- Supramolecular Self-assembly : Another fascinating area of research involves the supramolecular self-assembly of thioxothiazolidinone derivatives, driven by hydrogen bonding and various π-hole interactions. This study, which includes a compound similar to the one of interest, provides valuable insights into the structural dynamics and intermolecular interactions of these molecules, offering potential applications in material science and nanotechnology (Andleeb et al., 2017).
Anticonvulsant Potential
- Anticonvulsant Activity : Research investigating the psychotropic properties of a potential anticonvulsant derived from 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone revealed no significant psychotropic effects at certain doses. This suggests its suitability as a potential anticonvulsant agent without adverse psychotropic effects, highlighting its therapeutic potential in treating seizure disorders (Mishchenko et al., 2021).
Anti-inflammatory Applications
- Non-steroidal Anti-inflammatory Drug Design : A study aimed at designing new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core highlighted the synthesis of derivatives for potential applications in treating inflammatory diseases. This research underscores the compound's utility in the development of novel anti-inflammatory agents, contributing to the broader efforts in creating more effective treatments for inflammation-related conditions (Golota et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c22-16(11-12-4-2-1-3-5-12)19-20-17(23)15(27-18(20)26)10-13-6-8-14(9-7-13)21(24)25/h1-10H,11H2,(H,19,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQIZHVPSIQYDF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)




![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2975921.png)



![[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2975926.png)
